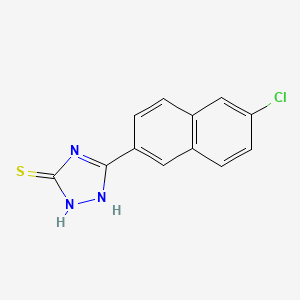
3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group, a methoxy group, and a boronic ester group. The boronic ester group, in particular, makes it a valuable reagent in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
The synthesis of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 5-methoxypyridine.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the pyridine derivative is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This reaction introduces the boronic ester group into the pyridine ring.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). .
Analyse Des Réactions Chimiques
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron-containing reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The fluoro and methoxy groups on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:
2-methoxypyridine-5-boronic acid pinacol ester: This compound has a similar boronic ester group but differs in the position of the methoxy group on the pyridine ring.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar fluoro and boronic ester substitution pattern but lacks the methoxy group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide: This compound contains a boronic ester group attached to a benzamide moiety, making it structurally different from the pyridine derivative.
The uniqueness of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C12H17BFNO3 |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)10-8(14)6-15-7-9(10)16-5/h6-7H,1-5H3 |
Clé InChI |
PDOLDMBKYNSNOU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)

![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)



![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
